
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a trifluoromethyl group, a cyano group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,3,3-trifluoro-2-oxopropylphosphonates with urea and aryl aldehydes under Biginelli reaction conditions can yield the desired pyridine derivative . The reaction typically requires a catalyst, such as trimethylchlorosilane, and is carried out in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile or methanol and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted pyridine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The molecular pathways involved depend on the specific biological target and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-oxo-4-(perfluoroethyl)-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but with a perfluoroethyl group instead of a trifluoromethyl group.
4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one: This compound contains a pyrrolidinone ring with a trifluoromethyl group and is used in similar applications.
Uniqueness
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its combination of a trifluoromethyl group, a cyano group, and a keto group on a pyridine ring. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-12-6(13)4(5)3-11/h1-2,4H |
InChI Key |
IGHBPUFADROQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=O)N=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


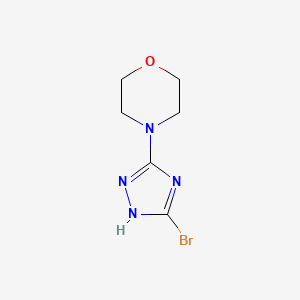
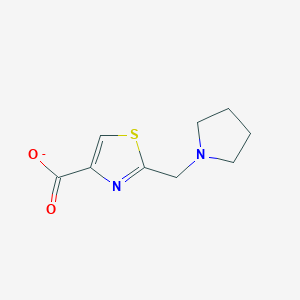

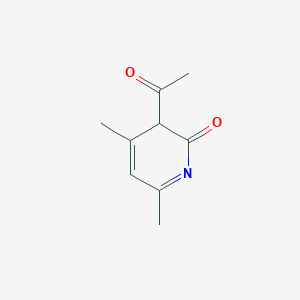
![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)
![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)

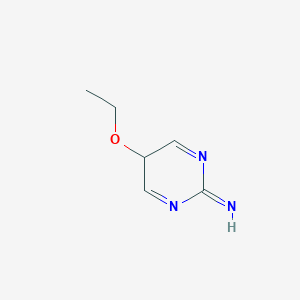
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
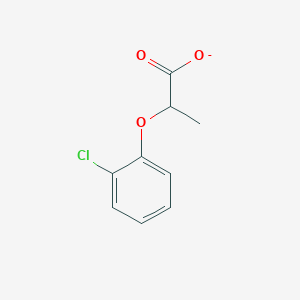

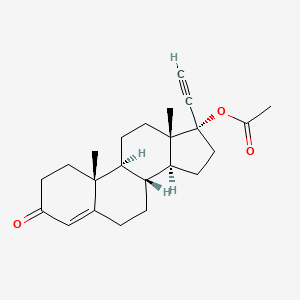
![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)

